molecular formula C11H15NOS B309757 N-[3-(methylsulfanyl)phenyl]butanamide

N-[3-(methylsulfanyl)phenyl]butanamide

Cat. No.: B309757
M. Wt: 209.31 g/mol
InChI Key: SAWYEKPTNFHOFE-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]butanamide (CAS: 723290-14-0) is an organic compound with the molecular formula C₁₂H₁₇NOS and a molecular weight of 223.34 g/mol . Its structure comprises a butanamide backbone linked to a 3-(methylsulfanyl)phenyl group. The methylsulfanyl (SCH₃) substituent on the phenyl ring contributes to its unique electronic and steric properties, influencing solubility, metabolic stability, and biological interactions.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C11H15NOS/c1-3-5-11(13)12-9-6-4-7-10(8-9)14-2/h4,6-8H,3,5H2,1-2H3,(H,12,13)

InChI Key

SAWYEKPTNFHOFE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)SC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties between N-[3-(methylsulfanyl)phenyl]butanamide and its analogues:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Activities References
This compound -SCH₃ at phenyl meta-position C₁₂H₁₇NOS 223.34 723290-14-0 Not explicitly reported
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide -Cl, pyridinyl, pyrimidine-sulfonamide groups C₂₃H₂₃ClN₄O₃S 483.97 WO 2020/245665 CTPS1 inhibitor (anti-proliferative)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide -Cl, -CF₃, sulfonamide at position 2 C₁₈H₁₇ClF₃N₂O₃S 441.85 Not provided Intermediate/Agrochemical research
N-[3-Butanoyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide Epoxide and butanoyl groups C₁₈H₂₃NO₄ 317.38 NO CAS Synthetic intermediate
Compound 2 (from Lycium barbarum study) 4-Hydroxy-3-methoxy phenyl, acrylamide C₁₉H₂₁NO₄ 327.38 Not provided Anti-inflammatory (IC₅₀: 17.00 μM)

Key Observations :

  • Electronic Effects : The -SCH₃ group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing -Cl and -CF₃ groups in analogues .
  • Solubility : The presence of polar groups (e.g., sulfonamide in ) enhances aqueous solubility compared to the less polar SCH₃ substituent.
Anti-Inflammatory Activity
  • Compound 2 from Lycium barbarum (a structural analogue with an acrylamide group) demonstrated significant anti-inflammatory activity, inhibiting nitric oxide (NO) production with an IC₅₀ of 17.00 ± 1.11 μM, outperforming the positive control quercetin (IC₅₀: 17.21 μM) . This highlights the importance of acrylamide and methoxy-phenyl groups in modulating inflammatory pathways.
Enzyme Inhibition
  • The CTPS1 inhibitor (CAS: WO 2020/245665) incorporates a pyrimidine-sulfonamide group, enabling high-affinity binding to the enzyme's active site. This compound is patented for treating proliferative diseases, emphasizing the role of heterocyclic and sulfonamide modifications in enzyme targeting .
Agrochemistry
  • The chlorophenyl-trifluoromethyl analogue (CAS: Not provided) is marketed as an intermediate, likely for agrochemical synthesis. The -CF₃ group enhances metabolic stability, a critical feature for pesticides .

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